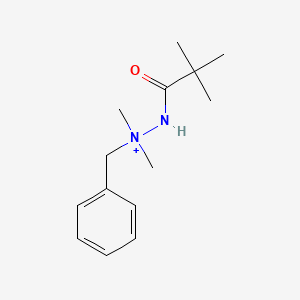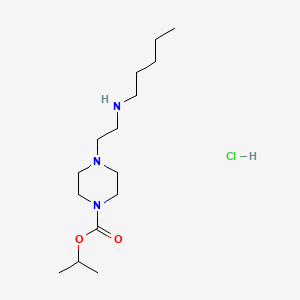
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a piperazine ring, an isopropyl ester group, and a pentylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the pentylaminoethyl side chain through a series of nucleophilic substitution reactions. The isopropyl ester group is then added via esterification reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperazine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The pentylaminoethyl side chain may enhance the compound’s binding affinity and specificity. The isopropyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(Methylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- 4-(2-(Ethylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
- 4-(2-(Butylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride
Uniqueness
4-(2-(Pentylamino)ethyl)-1-piperazinecarboxylic acid isopropyl ester hydrochloride is unique due to its specific side chain length and functional groups. This uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds. The pentylaminoethyl side chain may provide enhanced lipophilicity and membrane permeability, potentially leading to improved efficacy in certain applications.
Propiedades
Número CAS |
24269-22-5 |
|---|---|
Fórmula molecular |
C15H32ClN3O2 |
Peso molecular |
321.89 g/mol |
Nombre IUPAC |
propan-2-yl 4-[2-(pentylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-4-5-6-7-16-8-9-17-10-12-18(13-11-17)15(19)20-14(2)3;/h14,16H,4-13H2,1-3H3;1H |
Clave InChI |
PNWPQBUYDKLUFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
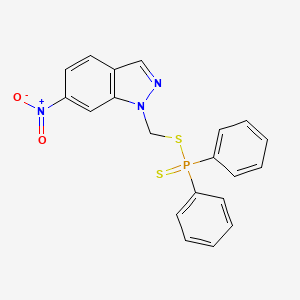
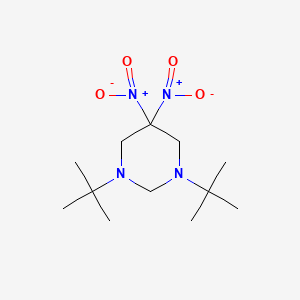

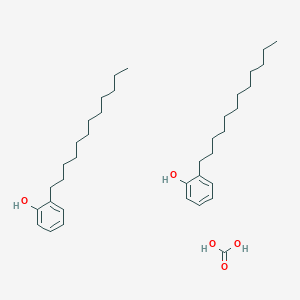
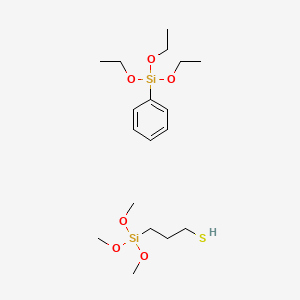
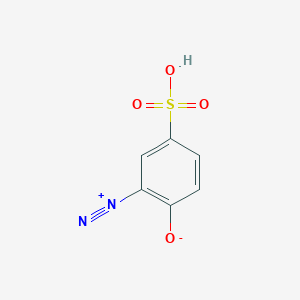

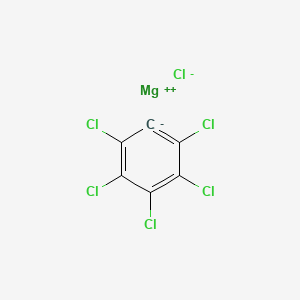
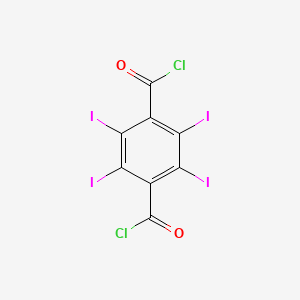
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
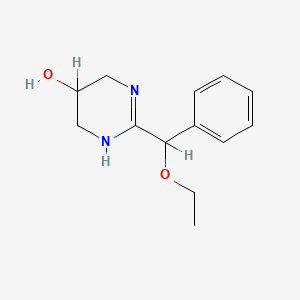
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
